(+/-)-Catechin Gallate-13C3 is a stable isotope-labeled derivative of catechin gallate, which belongs to the flavonoid family of polyphenolic compounds. This compound is characterized by the incorporation of three carbon-13 isotopes into its molecular structure, enhancing its utility in various scientific research applications, particularly in analytical chemistry and metabolic studies. Catechin gallate itself is derived from catechin, a naturally occurring antioxidant found in tea, cocoa, and various fruits.
Catechin gallate is predominantly sourced from plants, especially from tea leaves (Camellia sinensis) and cacao beans (Theobroma cacao). The compound is also present in other vascular plants and is known for its antioxidant properties. The carbon-13 isotopes are typically introduced through specialized synthetic methods or biosynthetic pathways involving labeled substrates.
(+/-)-Catechin Gallate-13C3 is classified as a flavan-3-ol and falls under the broader category of polyphenols. It is specifically categorized as a gallate ester due to its structural relationship with gallic acid.
The synthesis of (+/-)-Catechin Gallate-13C3 can be achieved through several methods:
The synthesis typically involves controlled reaction conditions, including temperature and pH, to ensure the integrity of the compound while achieving effective labeling. The presence of catalysts can enhance reaction rates and yields.
The molecular formula for (+/-)-Catechin Gallate-13C3 is with a molecular weight of approximately 445.35 g/mol. The structure features multiple hydroxyl groups and a gallate moiety attached to the catechin backbone.
Oc1cc(O)c2[13CH2][13C@H](OC(=O)c3cc(O)c(O)c(O)c3)[13C@H](Oc2c1)c4ccc(O)c(O)c4
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m0/s1/i8+1,19+1,21+1
(+/-)-Catechin Gallate-13C3 can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (+/-)-Catechin Gallate-13C3 encompasses several biological pathways:
(+/-)-Catechin Gallate-13C3 is typically a solid at room temperature with high solubility in polar solvents like water and methanol due to its hydroxyl groups.
Key chemical properties include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide further insights into its structure:
Proton NMR shows signals corresponding to various protons on the aromatic rings and hydroxyl groups.
Main fragments observed include [M+H]+ at m/z = 291.0.
The applications of (+/-)-Catechin Gallate-13C3 are primarily found in scientific research:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7